molecular formula C12H21NO B2750154 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one CAS No. 1851102-62-9

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Cat. No.: B2750154
CAS No.: 1851102-62-9
M. Wt: 195.306
InChI Key: HYVJZPUXUJNRRE-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one is a spiro compound characterized by its unique bicyclic structure, where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse applications in organic chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one typically involves the condensation of appropriately substituted hydrohalogenides of imidazolidin-2-one hydrazones with 3-methyl-2-oxobutyric acid ethyl ester. This reaction is carried out in an organic solvent medium in the presence of alkaline substances that bind the released hydrogen halide . The product is then purified by crystallization from a mixture of methyl alcohol and dimethylformamide or from methanol alone.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, usually facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one is unique due to its specific ring sizes and the presence of an azaspiro center, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-propan-2-yl-2-azaspiro[3.6]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVJZPUXUJNRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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